Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 5-Nitro-2-tetralone: Chemical Properties, Synthesis, and Applications
5-Nitro-2-tetralone, a derivative of the bicyclic aromatic ketone 2-tetralone, represents a significant yet often overlooked intermediate in the landscape of medicinal and synthetic chemistry. The tetralone scaffold itself is a privileged structure, forming the core of numerous natural products and therapeutically active compounds, including antidepressants and anticancer agents.[1][2] The introduction of a nitro group at the 5-position of the aromatic ring imparts unique electronic properties and provides a versatile functional handle for extensive chemical modification. This guide, intended for researchers and drug development professionals, offers a deep dive into the chemical properties, spectroscopic signature, synthesis, and reactive potential of 5-Nitro-2-tetralone, positioning it as a valuable precursor for complex molecular architectures.
Section 1: Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a firm grasp of its structure and intrinsic properties. 5-Nitro-2-tetralone is structurally defined by a dihydronaphthalenone core, with a ketone at the C2 position and a nitro group at the C5 position.
Caption: Chemical structure of 5-Nitro-2-tetralone.
The key physicochemical properties of 5-Nitro-2-tetralone are summarized in the table below. It is important to note that while extensive experimental data exists for the isomeric 5-Nitro-1-tetralone, specific data for 5-Nitro-2-tetralone is less prevalent in the literature.
| Property | Value | Source |
| CAS Number | 89331-01-1 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | N/A |
| Molecular Weight | 191.18 g/mol | [4][5] |
| IUPAC Name | 5-nitro-3,4-dihydronaphthalen-2(1H)-one | N/A |
| Appearance | White to light yellow solid (predicted) | [5] |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) | N/A |
Section 2: Predicted Spectroscopic Profile
For any researcher, elucidating and confirming the structure of a synthesized compound is paramount. The following section details the predicted spectroscopic data for 5-Nitro-2-tetralone, based on established principles of spectroscopy. This serves as a self-validating system for experimental work.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The powerful electron-withdrawing nitro group will significantly deshield adjacent protons.
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Aromatic Protons (δ 7.5-8.5 ppm): Three protons on the aromatic ring will appear in this downfield region. The proton at C8, ortho to the C=O group and meta to the NO₂ group, will likely be a doublet around δ 8.0-8.2 ppm. The proton at C6, ortho to the NO₂ group, will be a doublet of doublets shifted significantly downfield, likely around δ 8.2-8.4 ppm. The proton at C7, meta to both groups, will appear as a triplet or doublet of doublets around δ 7.6-7.8 ppm.
-
Aliphatic Protons (δ 2.5-3.8 ppm):
-
-CH₂- (C4): The two protons at the C4 position, adjacent to the aromatic ring, are expected to appear as a triplet around δ 3.0-3.2 ppm.
-
-CH₂- (C3): The protons at the C3 position are adjacent to the C4 methylene and the C2 carbonyl. They will likely resonate as a triplet around δ 2.6-2.8 ppm.
-
-CH₂- (C1): The protons at the C1 position are alpha to the carbonyl group and adjacent to the aromatic ring system. These will likely appear as a singlet around δ 3.6-3.8 ppm.
-
¹³C NMR Spectroscopy
The carbon spectrum provides a map of the carbon framework.
-
Carbonyl Carbon (C2): Expected to be significantly downfield, around δ 205-210 ppm.
-
Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected. The carbon bearing the nitro group (C5) will be highly deshielded (δ ~148-150 ppm). The other aromatic carbons will appear in the δ 120-140 ppm range.
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Aliphatic Carbons (δ 25-45 ppm): The three methylene carbons (C1, C3, C4) will appear in the upfield region, with the C1 carbon (alpha to carbonyl) being the most deshielded of the three.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.
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C=O Stretch: A strong, sharp absorption band characteristic of a ketone is expected in the range of 1710-1725 cm⁻¹ .[6]
-
N-O Stretches (Nitro Group): Aromatic nitro compounds display two characteristic strong bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ .[7][8]
-
C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 191 , corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) leading to a fragment at m/z = 145 , and the loss of a nitro radical (•NO₂, 46 Da). Further fragmentation of the tetralone core is also expected.
Section 3: Synthesis and Mechanistic Considerations
While a specific, optimized synthesis for 5-Nitro-2-tetralone is not widely published, a robust protocol can be designed based on the well-established electrophilic nitration of the parent 2-tetralone molecule. The choice of reagents and conditions is critical for achieving desired regioselectivity and yield.
Caption: Proposed workflow for the synthesis of 5-Nitro-2-tetralone.
Detailed Experimental Protocol
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-tetralone (1.0 eq). Cool the flask in an ice-salt or acetone-dry ice bath to -10°C.
-
Acid Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 eq) while cooling in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-tetralone, ensuring the internal temperature does not rise above 0°C. The slow addition is crucial to prevent di-nitration and control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quench precipitates the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product is typically a mixture of 5-nitro and 7-nitro isomers. Purify the desired 5-Nitro-2-tetralone isomer using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Mechanistic Rationale and Trustworthiness
-
Causality of Reagents: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Temperature Control: Low temperature is the most critical parameter. It minimizes the formation of undesired byproducts from oxidation and multiple nitrations, ensuring the protocol is a self-validating system for monosubstitution.[9]
-
Regioselectivity: In the electrophilic substitution of 2-tetralone, the incoming electrophile is directed primarily to the 5- and 7-positions of the aromatic ring, which are activated by the fused aliphatic ring. The 5-isomer is often a major product.
Section 4: Reactivity and Applications in Drug Development
The synthetic utility of 5-Nitro-2-tetralone stems from the reactivity of its three key components: the nitro group, the ketone, and the aromatic ring.
-
The Nitro Group as a Synthetic Linchpin: The nitro group is not merely a substituent but a gateway to a multitude of other functionalities.[9]
-
Reduction to Amine: The most significant transformation is its reduction to a 5-amino group using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 5-amino-2-tetralone is a crucial precursor for compounds targeting CNS receptors, such as dopamine agonists.[10][11]
-
Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring for SₙAr reactions, allowing for the displacement of the nitro group or other leaving groups with various nucleophiles.
-
-
The Ketone as a Reaction Hub: The C2-ketone offers numerous possibilities for molecular elaboration.
-
It can undergo reductive amination to install amine functionalities.
-
The adjacent C1 and C3 positions can be functionalized via enolate chemistry.
-
-
Potential Therapeutic Applications: The tetralone scaffold is a cornerstone in medicinal chemistry. Derivatives have been developed as antidepressants, antipsychotics, and anticancer agents.[1] 5-Nitro-2-tetralone serves as an ideal starting material for building libraries of novel compounds for screening. For example, the corresponding 5-amino derivative is a structural analog to key intermediates used in the synthesis of drugs for Parkinson's disease. The presence of the nitro group is also significant, as many nitro-containing compounds exhibit potent antimicrobial or antiparasitic activity.[12]
Section 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 5-Nitro-2-tetralone, as an aromatic nitro compound, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated chemical fume hood. Avoid creating dust. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Nitro-2-tetralone is a strategically important chemical intermediate whose full potential is yet to be unlocked. Its synthesis is achievable through well-understood chemical principles, and its dual functionality—a reactive ketone and a versatile nitro group—makes it an exceptionally valuable building block for complex molecule synthesis. For researchers in drug discovery and development, this compound offers a robust starting point for creating novel tetralone derivatives with the potential for significant biological activity. A thorough understanding of its properties, spectroscopic signature, and reactivity is the first step toward leveraging this powerful tool in the quest for new therapeutic agents.
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